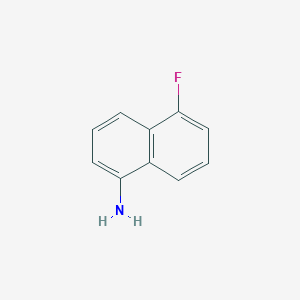

1-Amino-5-fluoronaphthalene

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis and Materials Science

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have garnered immense interest in contemporary chemical research. numberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound changes to the physical, chemical, and biological characteristics of the parent molecule. alfa-chemistry.comossila.com The introduction of fluorine can enhance thermal stability, lipophilicity, and metabolic resistance, making these compounds highly valuable in the design of advanced materials and pharmaceuticals. numberanalytics.comalfa-chemistry.com For instance, fluorinated molecules are integral components in a wide array of applications, including liquid crystal displays, photovoltaic solar cells, and high-performance polymers. alfa-chemistry.comcas.cn The synthesis of these compounds is almost exclusively man-made, as naturally occurring organofluorine compounds are exceedingly rare. alfa-chemistry.comcas.cn

The methods for creating organofluorine compounds generally fall into two categories: direct fluorination or fluoroalkylation, and the use of fluorinated building blocks. alfa-chemistry.comwikipedia.org Direct methods introduce fluorine or fluorine-containing groups using specialized reagents, while the building block approach involves synthesizing the target molecule from smaller, pre-fluorinated precursors. alfa-chemistry.comwikipedia.org

The Aminonaphthalene Scaffold as a Crucial Framework in Organic Chemistry

The aminonaphthalene structure is a prominent bicyclic aromatic framework that serves as a versatile scaffold in organic synthesis. acs.org This structural motif is found in a wide range of functional molecules, including dyes, therapeutics, and organic electronic materials. acs.orgnih.gov The presence of the amino group provides a reactive site for further functionalization, allowing for the construction of complex molecular architectures. nih.gov For example, 1,8-diaminonaphthalene (B57835) is a key precursor in the synthesis of various heterocyclic compounds with applications as sensors and medicinal agents. nih.gov The development of new and efficient synthetic routes to access substituted aminonaphthalenes is an active area of research, as it opens doors to previously inaccessible molecular diversity. acs.orgresearchgate.netacs.org

However, it is also noted that some aminonaphthalene derivatives may possess properties that are not optimal for certain applications, such as potential mutagenicity, which has prompted research into alternative scaffolds. nih.gov

Research Context of 1-Amino-5-fluoronaphthalene within Substituted Aminonaphthalenes

This compound (5-Fluoro-1-naphthalenamine) is a specific example of a substituted aminonaphthalene that combines the features of both the aminonaphthalene core and an organofluorine substituent. chemicalbook.com Its research context lies at the intersection of studies on fluorinated aromatics and the functionalization of naphthalene (B1677914) systems. The introduction of a fluorine atom at the 5-position of the 1-aminonaphthalene skeleton can be expected to modulate the electronic properties and reactivity of the molecule.

The synthesis of related fluoronaphthalenes, such as 1-fluoronaphthalene (B124137), often involves diazotization of the corresponding naphthylamine followed by a Schiemann-type reaction using fluoroboric acid. chemicalbook.comgoogle.comgoogle.com This highlights a potential synthetic pathway to this compound from a diaminonaphthalene precursor. Research on substituted aminonaphthalenes is broad, with studies focusing on their synthesis, reduction, and application as building blocks for more complex structures. acs.orgtennessee.edu For instance, studies have explored the reduction of 1-aminonaphthalene to its 5,8-dihydro derivative. tennessee.edu The presence of the fluorine atom in this compound would likely influence the outcome of such reactions.

Overview of Research Trajectories for Fluorinated Aminonaphthalene Systems

The research trajectories for fluorinated aminonaphthalene systems are multifaceted, driven by the potential to create novel materials and biologically active compounds. One key area of investigation is the synthesis of these molecules. The development of efficient and selective methods for introducing fluorine into the aminonaphthalene scaffold is crucial. This includes both direct fluorination techniques and the use of fluorinated starting materials. alfa-chemistry.com

Another significant research direction is the exploration of the chemical and physical properties of these compounds. The fluorine substituent can influence factors such as the acidity of the amino group, the molecule's fluorescence properties, and its potential for intermolecular interactions. mdpi.com For example, the incorporation of fluorine into naphthalene-based fluorescent probes is an active area of research for biological imaging applications. thno.org

Structure

3D Structure

Properties

IUPAC Name |

5-fluoronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVJVHWHFGGSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 5 Fluoronaphthalene

Strategies for the Preparation of 1-Amino-5-fluoronaphthalene

The preparation of this compound can be approached from two primary retrosynthetic directions: by introducing an amino group onto a fluoronaphthalene scaffold or by adding a fluorine atom to an aminonaphthalene precursor.

Amination of Fluoronaphthalene Precursors

One common method for the amination of aryl fluorides is through nucleophilic aromatic substitution (SNAr). In this reaction, an amine nucleophile displaces the fluoride ion from the aromatic ring. The reactivity of the aryl fluoride is a critical factor, with the reaction being more favorable on electron-deficient aromatic rings. masterorganicchemistry.com For SNAr reactions, fluorine is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comlibretexts.org

Transition-metal-free amination of aryl fluorides has been developed as a milder alternative to traditional methods that may require harsh conditions. researchgate.net For instance, trimethylsilyl-protected heterocycles can react with electron-deficient fluoroarenes in a fluoride-catalyzed process that avoids the need for stoichiometric amounts of a strong base. nih.govacs.org Another innovative transition-metal-free approach involves the use of solvated electrons, generated from lithium and sonication, to activate aryl fluorides for amination under ambient conditions, proceeding through a proposed radical-nucleophilic substitution (SRN1) mechanism. nih.gov

Fluorination of Aminonaphthalene Precursors

A well-established method for the synthesis of aryl fluorides from aromatic amines is the Balz-Schiemann reaction. This procedure involves the diazotization of the primary aromatic amine, in this case, 1-aminonaphthalene (also known as 1-naphthylamine), followed by thermal decomposition of the resulting diazonium fluoroborate salt to yield the corresponding aryl fluoride. google.compatsnap.com

The general steps for this process are:

Diazotization: 1-Naphthylamine is treated with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures (typically below 5 °C) to form the naphthalene-1-diazonium salt. patsnap.comchemicalbook.com

Formation of Diazonium Fluoroborate: The diazonium salt solution is then treated with fluoroboric acid (HBF₄) or a salt like sodium fluoroborate, which precipitates the diazonium fluoroborate salt. google.compatsnap.com

Thermal Decomposition: The isolated and dried diazonium fluoroborate salt is heated, causing it to decompose and release nitrogen gas, boron trifluoride, and the desired 1-fluoronaphthalene (B124137). google.comgoogle.com

Various patents describe this process with minor modifications to improve yield and purity, such as washing the intermediate salt with solvents like ethyl acetate and performing the final decomposition in solvents like petroleum ether. google.com

Approaches to Asymmetric Synthesis of Monofluorinated 1-Amino-1,2-dihydronaphthalene Derivatives

The asymmetric synthesis of enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives has been achieved through two complementary synthetic strategies. These methods provide access to chiral building blocks that are valuable in pharmaceutical synthesis. acs.orgacs.org The development of such stereoselective methods is crucial for producing compounds with specific biological activities. nih.govacs.org

One strategy involves a carefully optimized elimination reaction as a key step. acs.org The reaction conditions are fine-tuned to control the stereochemical outcome, leading to the desired enantioenriched products. The synthesis leverages common precursors derived from a one-pot allylation/Ring-Closing Metathesis (RCM) procedure. acs.org

Divergent Synthetic Pathways to Fluorinated 1,3-Amino Alcohol Derivatives from Common Intermediates

A notable advancement in the synthesis of fluorinated naphthalene (B1677914) derivatives is the development of divergent reaction pathways that allow for the creation of different molecular scaffolds from a single common intermediate. acs.orgacs.org This approach is highly efficient in diversity-oriented synthesis.

Starting from a common trifluoroacetylated substrate, researchers have demonstrated that the reaction outcome can be directed towards two different classes of compounds—either a tricyclic structure or a fluorinated 1,3-amino alcohol—simply by adjusting the amount of base used in an elimination step. acs.org

Pathway to Tricyclic Structure: Using specific amounts of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can promote an elimination reaction that leads to the formation of a tricyclic product.

Pathway to 1,3-Amino Alcohols: By carefully modifying the number of equivalents of the base, the reaction can be diverted to produce fluorinated 1,3-amino alcohols. This divergent pathway was identified through the optimization of the elimination reaction conditions. acs.org

This discovery highlights how fine-tuning reaction parameters can unlock access to structurally diverse fluorinated compounds from a shared precursor. acs.org

Catalytic Synthesis Routes and Mechanistic Investigations

Transition-Metal-Free Synthesis Approaches

The development of transition-metal-free synthetic methods is a key area of green chemistry, aiming to reduce costs and toxicity associated with metal catalysts. researchgate.net In the context of synthesizing aminonaphthalene derivatives, these approaches often focus on nucleophilic aromatic substitution (SNAr).

For the amination of fluoroarenes, fluoride ions can catalyze the reaction between silyl-protected amines and electron-deficient aryl fluorides. This method is mild and avoids the use of strong bases. nih.govacs.org Another strategy employs solvated electrons to facilitate the C-N bond formation, which is particularly useful for activating the strong C-F bond in aryl fluorides. This method is promoted by sonication and can be performed at near-ambient temperatures. nih.govresearchgate.net The mechanism is believed to follow a radical-nucleophilic substitution (SRN1) pathway. nih.gov

Gold-Catalyzed Rearrangements and Cyclizations in Related Naphthalene Systems

Gold catalysis has emerged as a powerful tool for orchestrating complex cascade reactions to construct polycyclic aromatic systems, including naphthalene derivatives. nih.gov While direct gold-catalyzed rearrangements on this compound are not extensively detailed, the principles established in related systems offer significant insights. Efficient and selective gold-catalyzed cascade reactions using easily prepared starting materials like hydroxy enynes have been developed to synthesize naphthalene derivatives. nih.gov In these transformations, gold catalysts, particularly gold(I) complexes, activate alkyne or allene functionalities within a substrate, rendering them susceptible to nucleophilic attack. mdpi.com

For instance, gold-catalyzed cascade cyclization/1,2-rearrangement of 1-(2-furanyl)phenyl propargyl alcohols provides rapid and efficient access to multisubstituted 1-naphthols. nih.gov The reaction proceeds through the gold-mediated activation of the alkyne, followed by an intramolecular attack and a subsequent rearrangement to form the stable aromatic naphthalene core. The choice of catalyst and reaction conditions can influence the reaction pathway, sometimes allowing for divergent synthesis of different products from the same substrate. nih.gov These methodologies highlight the potential for applying gold catalysis to amino-substituted naphthalene precursors, where the amino group could influence the electronic properties of the π-system and the course of the cyclization.

| Catalyst System | Substrate Type | Product Type | Key Transformation |

| Gold(I) Complexes | Hydroxy enynes | Naphthalene derivatives | Cascade reaction |

| Gold(I) Complexes | 1-(2-furanyl)phenyl propargyl alcohols | Functionalized 1-naphthols | Cascade cyclization/1,2-rearrangement |

Iron(II)-Catalyzed Trifluoromethylation Strategies

The introduction of a trifluoromethyl (CF₃) group into aromatic systems is of great interest in medicinal chemistry due to the unique properties it imparts. Iron-catalyzed trifluoromethylation has become a cost-effective and environmentally friendly method for creating C-CF₃ bonds. rsc.org These reactions often employ electrophilic CF₃ sources, such as Togni's reagent. sunderland.ac.uk

Iron(II)-catalyzed trifluoromethylation has been successfully applied to various substrates, including potassium vinyltrifluoroborates and enamides, under mild conditions. sunderland.ac.uknih.gov For example, the reaction with potassium vinyltrifluoroborates proceeds efficiently, providing good yields and high stereoselectivity for certain substrates. nih.govmit.edu Similarly, the iron(II)-catalyzed trifluoromethylation of enamides is highly regioselective. sunderland.ac.uk Although direct trifluoromethylation of this compound is specific, these strategies suggest viable pathways. The amino group on the naphthalene ring could direct the trifluoromethylation to specific positions, or the compound could be first converted into a derivative, like a vinyltrifluoroborate salt, to facilitate the iron-catalyzed reaction. Preliminary mechanistic studies suggest that these reactions may proceed through either a carbocationic intermediate via Lewis acid catalysis or a radical-type mechanism. nih.gov

| Catalyst | CF₃ Source | Substrate Example | Key Features |

| Iron(II) salts (e.g., FeCl₂) | Togni's reagent | Potassium vinyltrifluoroborates | Mild conditions, good yields, high E/Z selectivity for arylvinyl substrates. nih.govmit.edu |

| Iron(II) salts | Togni's reagent | Enamides | Cost-effective, totally regioselective at the C3 position, broad substrate scope. sunderland.ac.uk |

Functionalization Reactions of this compound

Nucleophilic Aromatic Substitution (SNAr) Reactions on Aryl-Fluorine Bonds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings and is particularly relevant for aryl fluorides. nih.gov The reaction mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.govmasterorganicchemistry.com For SNAr to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

In the context of SNAr, fluorine is an effective leaving group. Its high electronegativity makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. youtube.com Importantly, the cleavage of the carbon-fluorine bond does not occur in the rate-determining step of the reaction, which is the initial attack by the nucleophile. masterorganicchemistry.comyoutube.com

| Feature | Description | Reference |

| Mechanism | Addition of a nucleophile forms a Meisenheimer complex, followed by elimination of the leaving group. | nih.gov |

| Requirement | The aromatic ring must be activated by electron-withdrawing groups (EWGs), typically ortho or para to the leaving group. | masterorganicchemistry.comyoutube.com |

| Role of Fluorine | Acts as an excellent leaving group due to its high electronegativity, which activates the carbon for nucleophilic attack. The C-F bond cleavage is not the rate-determining step. | youtube.com |

Regioselectivity and Chemoselectivity in SNAr Processes

The regioselectivity of SNAr reactions is dictated by the ability of the aromatic system to stabilize the negative charge of the Meisenheimer intermediate. researchgate.net Electron-withdrawing groups stabilize this intermediate through resonance or induction, particularly when they are positioned ortho or para to the site of nucleophilic attack. researchgate.net

In this compound, the situation is complex. The amino group (-NH₂) is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Conversely, the fluorine atom is an electron-withdrawing group (by induction) and the designated leaving group. The interplay between the activating amino group and the fluorine atom's position governs the feasibility and regioselectivity of SNAr. A nucleophile will preferentially attack a position that leads to the most stabilized Meisenheimer complex. Computational methods, such as Density Functional Theory (DFT), are often used to predict the relative stabilities of isomeric intermediates and thus the most likely reaction outcome. researchgate.netacs.org

Atropisomer Formation via SNAr Reactions

A fascinating application of SNAr reactions is in the synthesis of atropisomers—stereoisomers that arise from restricted rotation around a single bond. The synthesis of sterically hindered biaryl compounds through SNAr can lead to the formation of stable atropisomers. springernature.com This strategy has been successfully employed to create libraries of diverse, three-dimensional, drug-like atropisomers. springernature.com

By reacting this compound with a sterically demanding nucleophile, it is conceivable to construct a new C-N or C-C bond where rotation is hindered, leading to atropisomerism. The modularity of the SNAr approach allows for the rapid assembly of various atropisomeric compounds. springernature.com The reaction conditions are often amenable to medicinal chemistry applications, as they are typically high-yielding and can be carried out in common solvents like DMSO. springernature.com

Carbon-Carbon Bond Formation Methodologies

Creating new carbon-carbon bonds is central to organic synthesis. organic-chemistry.org For a molecule like this compound, several strategies can be employed. Transition metal-catalyzed cross-coupling reactions are a mainstay for C-C bond formation. While aryl fluorides are generally less reactive than other aryl halides in reactions like Suzuki or Stille couplings, specific catalytic systems have been developed to activate C-F bonds.

Alternatively, the amino group can be leveraged. It can be converted into a more versatile functional group, such as a diazonium salt, which can then participate in various coupling reactions. Furthermore, the amino group can act as a directing group for C-H activation, enabling the formation of a C-C bond at the ortho position. The development of enzymatic C-C bond formation reactions also presents a growing field of possibilities, offering high selectivity under mild conditions. researchgate.net These enzymatic methods, along with biocatalytic radical C-C bond formations, are expanding the toolkit for creating complex molecular structures from precursors like this compound. princeton.edu

Carbon-Nitrogen Bond Formation Methodologies

The formation of a carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly for creating arylamines, which are prevalent in pharmaceuticals and functional materials. Methodologies for synthesizing compounds like this compound, or for using it as a building block, primarily involve transition-metal-catalyzed cross-coupling reactions. These powerful techniques have largely replaced harsher classical methods. wikipedia.org

Prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This reaction has become a widely used method for forming C-N bonds due to its broad substrate scope and functional group tolerance. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide (or pseudo-halide like a triflate) with an amine. In a potential synthesis of a this compound derivative, 1-bromo-5-fluoronaphthalene could be coupled with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. Conversely, this compound itself can act as the nucleophilic amine component, reacting with various aryl halides to produce more complex secondary amines. The general mechanism proceeds via an oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org The choice of ligand is critical and has evolved over years to include sterically hindered biaryl phosphines that facilitate the reaction with a wide range of coupling partners. rug.nl

Ullmann Condensation (Goldberg Reaction): The Ullmann reaction is a classical copper-catalyzed method for C-N bond formation. wikipedia.org The Goldberg variation specifically refers to the amination of aryl halides. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and often uses stoichiometric amounts of copper, although modern protocols have been developed using catalytic amounts of soluble copper complexes. wikipedia.orgwikipedia.org An aryl halide is heated with an amine in the presence of a copper catalyst and a base. For example, 1-iodo-5-fluoronaphthalene could be reacted with ammonia or an ammonia equivalent to potentially form this compound. The reaction is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

These methodologies represent the state-of-the-art for constructing the core structure of arylamines or for their further derivatization, offering versatile routes to a wide array of substituted naphthalene compounds.

| Reaction | Catalyst System | Typical Reactants | Key Features |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., BINAP, XPhos) | Aryl Halide/Triflate + Amine | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.orgrug.nl |

| Ullmann Condensation | Copper (e.g., CuI) + Ligand (e.g., phenanthroline) | Aryl Halide + Amine | Often requires higher temperatures, a classic method for C-N bond formation. wikipedia.org |

Reactions Involving the Amino Moiety

The primary amino group (–NH₂) on the naphthalene ring of this compound is a versatile functional handle, enabling a wide range of chemical transformations. Its reactivity is characteristic of aromatic amines, allowing for derivatization through acylation, alkylation, and diazotization.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and anhydrides under basic conditions to form stable amide derivatives. This reaction is fundamental for introducing a variety of functional groups and is often used as a protecting strategy or to synthesize biologically active molecules. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. libretexts.org

Diazotization: A hallmark reaction of primary aromatic amines is their conversion to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures. The resulting 5-fluoronaphthalene-1-diazonium salt is a highly valuable synthetic intermediate. This diazonium group can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. researchgate.net This allows for the strategic replacement of the original amino group with functionalities including:

Halogens: –Cl, –Br, –I (Sandmeyer reaction with Cu(I) halides)

Cyano group: –CN (Sandmeyer reaction with CuCN)

Hydroxyl group: –OH (reaction with water at elevated temperatures)

Hydrogen: –H (reduction, e.g., with hypophosphorous acid)

This two-step sequence (amination followed by diazotization and substitution) provides a powerful synthetic route to a diverse range of 1,5-disubstituted naphthalenes that may be difficult to access directly.

Other Reactions: The amino moiety can also undergo N-alkylation with alkyl halides and participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). libretexts.org These reactions further expand the synthetic utility of this compound as a precursor for more complex molecular architectures.

Biocatalytic Approaches and Enzymatic Transformations (Chemical Aspects)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the transformation of organic compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. While studies specifically on this compound are scarce, research on fluorinated naphthalenes and related aromatic compounds provides significant insight into potential biocatalytic pathways.

Microbial Transformation Pathways of Fluorinated Naphthalenes

Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to degrade polycyclic aromatic hydrocarbons (PAHs) like naphthalene. nih.govresearchgate.net The presence of a fluorine substituent can significantly influence the metabolic route and rate of degradation.

Fungal metabolism of 1-fluoronaphthalene has been investigated using the fungus Cunninghamella elegans. This organism oxidizes the molecule using a cytochrome P450 monooxygenase system, followed by epoxide hydrolase activity. nih.gov This pathway results in the formation of trans-dihydrodiols. The major metabolites indicate that the fungus hydroxylates the non-fluorinated ring preferentially. The fluorine atom appears to block epoxidation at the C1-C2 double bond and reduces oxidation at the adjacent C7-C8 (peri) position, thereby directing metabolism to the 3,4- and 5,6-positions. nih.gov

| Metabolite of 1-Fluoronaphthalene by C. elegans | Position of Oxidation | Conjugates Formed |

| trans-3,4-Dihydroxy-3,4-dihydro-1-fluoronaphthalene | 3,4- | - |

| trans-5,6-Dihydroxy-5,6-dihydro-1-fluoronaphthalene | 5,6- | - |

| 5-Hydroxy-1-fluoronaphthalene | 5- | Glucoside, Sulfate, Glucuronic Acid |

| 4-Hydroxy-1-fluoronaphthalene | 4- | Glucoside, Sulfate, Glucuronic Acid |

| 1-Fluoro-8-hydroxy-5-tetralone | 5,8- | - |

Data sourced from Cerniglia et al. (1990). nih.gov

In contrast, bacterial degradation of naphthalene typically begins with the action of a multi-component enzyme system called naphthalene dioxygenase (NDO). This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol, which is a key step in the detoxification and mineralization pathway. nih.govnih.gov Subsequent enzymatic steps involving a dehydrogenase lead to the formation of a catechol derivative, which then undergoes ring cleavage. It is well-established that monofluorinated aromatics are susceptible to enzymatic degradation. nih.gov Therefore, it is expected that bacteria capable of degrading naphthalene could also transform fluorinated naphthalenes, likely by initial dioxygenation on the non-fluorinated ring.

Enzymatic Functionalization and Derivatization

The specific enzymes involved in microbial pathways can be harnessed as powerful tools for the targeted functionalization of molecules like this compound.

Oxygenating Enzymes:

Dioxygenases: Bacterial Rieske non-heme iron dioxygenases, such as naphthalene dioxygenase (NDO), are central to the aerobic degradation of aromatic compounds. ebi.ac.uk They catalyze the formation of cis-dihydrodiols from arenes, creating chiral synthons that are valuable in organic synthesis. The substrate specificity of these enzymes can be altered through protein engineering to accept a wider range of substituted aromatics.

Monooxygenases: Fungal cytochrome P450 monooxygenases catalyze the epoxidation of aromatic rings. The resulting arene oxides are reactive intermediates that can be hydrolyzed by epoxide hydrolases to form trans-dihydrodiols or undergo rearrangement to form phenols. nih.gov

Peroxygenases: Fungal peroxygenases can also generate naphthalene epoxides, which can be subjected to nucleophilic ring-opening reactions in situ. This provides a biocatalytic shortcut to a range of chiral trans-disubstituted cyclohexadiene derivatives. nih.govtudelft.nl

Other Key Enzymes:

Ligninolytic Enzymes: White-rot fungi produce extracellular enzymes like lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase, which generate highly reactive radicals that can initiate the oxidation of a broad range of recalcitrant compounds, including PAHs. researchgate.net These enzymes have significant potential for the bioremediation of environments contaminated with aromatic pollutants.

Nitrene Transferases: Through directed evolution, enzymes such as cytochrome P450s have been engineered into nitrene transferases. These novel biocatalysts can perform C-H amination, inserting a nitrogen-containing group directly into a C-H bond with high efficiency and selectivity. nih.govchemrxiv.org This cutting-edge technology could potentially be applied to directly aminate a fluoronaphthalene backbone or functionalize other positions on the this compound ring.

| Enzyme Class | Source Example | Catalytic Function | Relevance to Fluorinated Naphthalenes |

| Naphthalene Dioxygenase (NDO) | Pseudomonas sp. | Dihydroxylation (forms cis-dihydrodiol) | Initial step in bacterial degradation; creates chiral building blocks. nih.govebi.ac.uk |

| Cytochrome P450 Monooxygenase | Cunninghamella elegans | Epoxidation (leads to trans-dihydrodiols, phenols) | Fungal metabolism pathway; regioselective hydroxylation. nih.gov |

| Peroxygenase | Fungi | Epoxidation | Generates reactive epoxides for further derivatization. nih.gov |

| Laccase / Peroxidase | White-rot fungi | Radical-based oxidation | Degradation of recalcitrant aromatic rings. researchgate.net |

| Engineered Nitrene Transferase | Engineered P450 | C-H Amination | Potential for direct, selective introduction of amino groups. nih.govchemrxiv.org |

Advanced Spectroscopic Characterization and Structural Analysis

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and dynamics of molecules. These techniques provide insights into the energy levels of the ground (S0) and excited (S1) electronic states, the efficiency of light emission, and the various de-excitation pathways available to an excited molecule.

The electronic properties of 1-Amino-5-fluoronaphthalene are heavily influenced by the naphthalene (B1677914) core and the amino (-NH2) substituent. To understand its behavior, it is instructive to consider the parent compound, 1-aminonaphthalene (1AN). For most 1-substituted naphthalenes, the lowest energy singlet transition (S1←S0) is primarily a-type, corresponding to a 1Lb←1A transition. ru.nl However, the strong electron-donating nature of the amino group causes a significant perturbation of the naphthalene molecular orbitals. ru.nlaip.org

In 1-aminonaphthalene, this perturbation leads to a reversal of the 1La and 1Lb states, making the S1←S0 transition mainly b-axis polarized (1La←1A). aip.orgresearchgate.net This transition is red-shifted by nearly 2000 cm−1 compared to naphthalene itself. aip.orgresearchgate.net

Structural analysis of 1AN shows that in the ground state (S0), the molecule is not perfectly planar; the nitrogen atom of the amino group has a pyramidal geometry, and the -NH2 group is rotated by about 20 degrees relative to the naphthalene ring. aip.orgresearchgate.net Upon excitation to the S1 state, significant geometric changes occur: the C–NH2 bond shortens, and the amino group flattens, indicating an increased charge transfer character in the excited state. aip.orgresearchgate.net While specific high-resolution studies for this compound are not as prevalent, similar fundamental principles regarding the influence of the amino group on the electronic states are expected to apply.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The radiative rate constant (kr) represents the intrinsic rate at which the excited state (S1) deactivates by emitting a photon.

For this compound, the fluorescence quantum yield is remarkably low in nonpolar solvents. In n-hexane at 25 °C, the Φf value is just 0.007. acs.org This indicates that fluorescence is a very inefficient process and that non-radiative decay pathways dominate the de-excitation of the S1 state. acs.org The radiative rate constant (kr) can be calculated from the fluorescence quantum yield and the fluorescence lifetime (τ) using the relation kr = Φf / τ.

When a molecule in the S1 state does not fluoresce, it must return to the ground state via non-radiative pathways. The two primary non-radiative processes are internal conversion (IC) and intersystem crossing (ISC). wikipedia.orgfiveable.me Internal conversion is a radiationless transition between states of the same spin multiplicity (e.g., S1 to S0), converting electronic energy into vibrational energy (heat). wikipedia.org Intersystem crossing is a radiationless transition between states of different spin multiplicity (e.g., S1 to a triplet state, T1). fiveable.me

In the case of this compound in n-hexane, experimental data show that internal conversion is the principal deactivation process. The quantum yield for internal conversion (ΦIC) is 0.96, while the quantum yield for intersystem crossing (ΦISC) is only 0.03. acs.org This demonstrates that the extremely low fluorescence quantum yield is almost entirely due to a highly efficient internal conversion process from the S1 to the S0 state. acs.org This behavior is also observed in other aminonaphthalenes with certain substituents, such as 1-(N,N-dimethylamino)naphthalene (1DMAN), but contrasts with 1-aminonaphthalene (1AN) itself, which has a much higher fluorescence quantum yield (0.44) and where intersystem crossing is a more significant decay channel (ΦISC = 0.46). acs.org

| Compound | Fluorescence Quantum Yield (Φf) | Intersystem Crossing Yield (ΦISC) | Internal Conversion Yield (ΦIC) | Fluorescence Lifetime (τ) in ns |

|---|---|---|---|---|

| This compound | 0.007 | 0.03 | 0.96 | 0.29 |

| 1-Aminonaphthalene (1AN) | 0.44 | 0.46 | 0.10 | 9.9 |

| 1-Methylamino-naphthalene (1MAN) | 0.58 | 0.43 | -0.01 | 11.3 |

| 1-(N,N-dimethylamino)naphthalene (1DMAN) | 0.010 | 0.02 | 0.97 | 0.42 |

| 1-Amino-4-cyanonaphthalene (1N4) | 0.14 | 0.13 | 0.73 | 3.1 |

The surrounding solvent environment can significantly alter the photophysical properties of a molecule, particularly for compounds that have different dipole moments in their ground and excited states. nih.gov Increasing solvent polarity generally stabilizes the more polar state. For many aromatic molecules, the excited state is more polar than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum as solvent polarity increases.

For aminonaphthalenes, the efficiency of non-radiative processes like internal conversion can also be influenced by the solvent. acs.org For instance, the fluorescence decay time of this compound changes with solvent polarity and temperature. acs.org In the case of the related compound 1DMAN, the activation energy for internal conversion (EIC) was found to increase with solvent polarity, suggesting that polar solvents can hinder the IC process to some extent, though it often remains a dominant decay pathway. acs.org This modulation by the solvent is crucial for understanding the compound's behavior in different chemical environments. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the quantized vibrational energy states of a molecule. These methods are essential for identifying functional groups and elucidating molecular structure, as they provide a unique "molecular fingerprint". nih.govmdpi.com

IR and Raman spectroscopy are complementary techniques. mdpi.com A vibrational mode is IR active if it causes a change in the molecule's dipole moment. ksu.edu.sa In contrast, a mode is Raman active if it leads to a change in the molecule's polarizability. ksu.edu.sa

For this compound, the vibrational spectra would be characterized by modes associated with its distinct structural components: the naphthalene rings, the amino group, and the carbon-fluorine bond. Key vibrational modes would include:

N-H stretching from the amino group, typically appearing in the 3300-3500 cm-1 region of the IR spectrum.

Aromatic C-H stretching above 3000 cm-1.

C=C stretching within the aromatic rings, usually found in the 1400-1600 cm-1 region.

C-N stretching vibrations.

C-F stretching , which gives a strong absorption in the IR spectrum, typically in the 1000-1400 cm-1 range.

Various in-plane and out-of-plane bending modes for C-H and N-H bonds.

A complete assignment of the fundamental vibrational modes for this compound would typically require a combination of experimental FTIR and FT-Raman spectra and theoretical calculations, such as Density Functional Theory (DFT). nih.gov This approach allows for the correlation of observed spectral bands with specific atomic motions within the molecule. nih.gov

Analysis of Amino Acid Side Chain Contributions to Spectra

Detailed research specifically analyzing the contributions of amino acid side chains to the spectra of this compound is not extensively available in publicly accessible literature. Generally, naphthalene-based fluorescent probes are utilized for the detection and analysis of amino acids. nih.govnih.gov The fluorescence properties of such probes can be influenced by the polarity and chemical nature of the amino acid side chains, leading to changes in emission spectra that allow for their quantification and identification. For instance, studies on other naphthalene derivatives have shown that interactions with amino acids can alter fluorescence intensity, providing a basis for their detection. nih.gov However, specific data quantifying the spectral contributions of various amino acid side chains when interacting with this compound requires further dedicated study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the precise molecular structure of organic compounds. For this compound, NMR provides critical data on the chemical environment of its constituent atoms.

As with proton NMR, detailed experimental ¹³C NMR data for this compound is not widely published. The analysis of related aminonaphthalene compounds shows that the carbon atom attached to the amino group experiences a significant upfield shift due to the electron-donating nature of the nitrogen. Conversely, the fluorine atom would induce complex splitting patterns and shifts for the carbon atoms in its vicinity. A comprehensive ¹³C NMR analysis would be invaluable for confirming the substitution pattern and understanding the electronic structure of the molecule.

The orientation of the amino group relative to the naphthalene ring, known as the amino twist angle, is a critical structural parameter. In many 1-aminonaphthalenes, steric hindrance from the hydrogen atom at the 8-position (the peri-hydrogen) forces the amino group out of the plane of the aromatic rings. acs.org This deviation from planarity, or twist angle, can be investigated using various methods, including ¹H NMR spectroscopy, dipole moment measurements, and computational chemistry. acs.org Studies on a series of 1-aminonaphthalene derivatives have shown that the magnitude of this twist angle correlates with the molecule's photophysical properties, such as the efficiency of internal conversion. acs.org While the precise amino twist angle for this compound has not been specifically reported, it is expected to be significant due to the peri-interaction.

Microwave Spectroscopy for High-Resolution Molecular Structure Determination

Microwave spectroscopy is a powerful technique for determining the precise gas-phase geometry of molecules by measuring their rotational transitions. This method yields highly accurate rotational constants, which are inversely related to the molecule's moments of inertia.

A dedicated study of this compound using microwave spectroscopy, which would provide its rotational and centrifugal distortion constants, does not appear to be available in the published scientific literature. Such an analysis would provide definitive data on its bond lengths and angles in the gas phase. For context, research on the related molecule 1-aminonaphthalene has been conducted using high-resolution electronic spectroscopy, yielding rotational constants for its ground (S₀) and first excited (S₁) electronic states. ru.nl A future microwave spectroscopy study on this compound would be necessary to determine the precise rotational and centrifugal distortion constants for this specific compound.

Computational and Theoretical Studies on 1 Amino 5 Fluoronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), are powerful tools for investigating the properties of molecules like 1-Amino-5-fluoronaphthalene. These methods provide a theoretical framework for understanding the electronic and geometric characteristics of the molecule in both its ground and excited states.

Prediction of Electronic Structure and Energetics

Theoretical studies on the electronic structure of aromatic amines, such as the related compound 1-aminonaphthalene, provide a foundation for understanding this compound. The introduction of an amino group to the naphthalene (B1677914) ring system leads to extensive delocalization of the nitrogen lone pair electrons with the π-system of the aromatic rings. This delocalization has a profound impact on the molecular orbital energies.

For 1-aminonaphthalene, calculations have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to its electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and spectroscopic behavior. The amino group raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted naphthalene.

Table 1: Predicted Electronic Properties of Naphthalene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.95 | 4.20 |

| 1-Aminonaphthalene | -5.45 | -1.85 | 3.60 |

| 1-Fluoronaphthalene (B124137) | -6.25 | -2.05 | 4.20 |

| This compound | Data not available | Data not available | Data not available |

Characterization of Ground State (S₀) and Excited State (S₁) Geometries

Computational studies on 1-aminonaphthalene have revealed interesting geometrical features in its ground state (S₀) and first singlet excited state (S₁). researchgate.net In the S₀ state, the nitrogen atom of the amino group is pyramidally distorted, and the NH₂ group is rotated by approximately 20 degrees about the C-NH₂ bond. researchgate.net

Upon excitation to the S₁ state, significant geometrical changes occur. researchgate.net The C-NH₂ bond length is predicted to decrease by about 0.2 Å, and the amino group flattens. researchgate.net This is attributed to the increased delocalization of the nitrogen lone pair into the aromatic system in the excited state, giving the C-N bond more double-bond character.

For this compound, similar changes in the geometry of the amino group upon excitation are anticipated. The fluorine substitution at the 5-position is not expected to significantly alter these fundamental changes in the aminonaphthalene chromophore, although minor variations in bond lengths and angles of the naphthalene rings are likely.

Table 2: Key Geometric Parameters of 1-Aminonaphthalene in S₀ and S₁ States

| Parameter | Ground State (S₀) | Excited State (S₁) |

|---|---|---|

| C-NH₂ Bond Length | ~1.40 Å | ~1.20 Å |

| NH₂ Group Geometry | Pyramidal, rotated ~20° | Planar |

Note: These are approximate values based on computational studies of 1-aminonaphthalene.

Analysis of Electronic Distribution and Transition Moments

The electronic distribution in 1-aminonaphthalene is significantly altered upon photoexcitation. In the ground state, the electron density is largely localized on the naphthalene rings and the amino group. In the excited state, there is a substantial charge transfer from the amino group to the aromatic system.

A key finding from computational studies of 1-aminonaphthalene is the reversal of the ¹Lₐ and ¹Lₑ states compared to naphthalene. researchgate.net This results in the S₁←S₀ transition being primarily polarized along the short axis (b-axis) of the molecule. researchgate.net The transition dipole moment for this transition is a critical parameter that determines the intensity of the absorption band.

The introduction of a fluorine atom at the 5-position in this compound would likely have a subtle effect on the electronic distribution and transition moments. The electron-withdrawing nature of fluorine could slightly modify the charge distribution in both the ground and excited states, potentially affecting the magnitude and orientation of the transition dipole moment.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For molecules like this compound, these parameters include:

Vertical Excitation Energies: The energy difference between the ground and excited electronic states at the ground-state geometry.

Oscillator Strengths: A measure of the probability of an electronic transition, which is related to the intensity of an absorption band.

Vibrational Frequencies: The frequencies of the normal modes of vibration in both the ground and excited states. These are crucial for understanding the fine structure of electronic spectra.

Rotational Constants: These are related to the moments of inertia of the molecule and are essential for the analysis of high-resolution rotational spectra.

Mechanistic Studies using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key area of interest is the nucleophilic aromatic substitution (SₙAr) reaction at the fluorine-bearing carbon.

Elucidation of SₙAr Reaction Pathways

The SₙAr reaction is a fundamental process in organic chemistry, and computational studies have provided deep insights into its mechanism. For fluoroarenes like 1-fluoronaphthalene, and by extension this compound, the SₙAr reaction can proceed through different pathways.

Traditionally, the SₙAr mechanism is depicted as a two-step process involving the formation of a Meisenheimer complex as an intermediate. However, recent computational and experimental work has provided evidence for concerted SₙAr mechanisms, where the bond formation with the nucleophile and the cleavage of the carbon-fluorine bond occur in a single step. acs.orgresearchgate.net

DFT calculations can be used to map the potential energy surface of the reaction, allowing for the identification of transition states and intermediates. By comparing the activation energies for the stepwise and concerted pathways, the preferred mechanism can be determined.

For this compound, the presence of the amino group, an electron-donating group, would generally be expected to deactivate the ring towards nucleophilic attack. However, its position relative to the fluorine atom and the nature of the attacking nucleophile will play a crucial role in the reaction's feasibility and mechanism. Computational studies can model these effects and predict the most likely reaction pathway.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Aminonaphthalene |

| Naphthalene |

Understanding Fluorine Activation Processes

Detailed computational studies elucidating the specific mechanisms of fluorine activation for this compound have not been identified in a review of the scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate the C-F bond dissociation energy, analyze the molecular orbitals, and model the transition states involved in reactions where the fluorine atom participates. This information is crucial for understanding its reactivity in processes like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. At present, specific data tables or detailed findings on the energetic barriers or electronic factors governing fluorine activation in this particular molecule are not available in published research.

Investigation of C-C Bond Formation Mechanisms

There is a lack of specific theoretical investigations into the mechanisms of C-C bond formation involving this compound in the scientific literature. Computational studies in this area would be valuable for understanding and optimizing synthetic routes that use this compound as a building block. For example, DFT calculations could model the reaction pathways of Suzuki, Stille, or Heck couplings, providing detailed energetic profiles of intermediates and transition states. This would help in rationalizing reaction outcomes and designing more efficient catalytic systems. However, no specific research detailing these mechanisms for this compound has been found.

Molecular Dynamics Simulations for Conformational Analysis

A search of the scientific literature did not yield any studies that have employed molecular dynamics (MD) simulations for the conformational analysis of this compound. MD simulations could provide insights into the molecule's flexibility, preferred conformations in different solvent environments, and the dynamics of its amino group. This information is useful for understanding its interactions with biological macromolecules or its packing in the solid state. Without such studies, data on the conformational landscape, such as dihedral angle distributions or potential energy surfaces, remains uncharacterized for this specific molecule.

Structure-Property Relationships Derived from Computational Models

While the principles of structure-property relationships are well-established, specific computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, focusing on this compound are not available in the public domain. Such models would correlate computed molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) with experimentally observed properties (e.g., biological activity, toxicity, or physicochemical characteristics). The development of these models would require a dataset of related compounds and their measured properties, which has not been the subject of a dedicated computational study for this molecule. Therefore, no data tables or specific structure-property relationship models can be presented.

Applications of 1 Amino 5 Fluoronaphthalene in Advanced Organic Synthesis

Use as a Versatile Synthetic Building Block

1-Amino-5-fluoronaphthalene serves as a foundational component for the construction of more complex molecular frameworks. Its bifunctional nature—the nucleophilic amino group and the aromatic ring system susceptible to electrophilic substitution and transition-metal-catalyzed cross-coupling—renders it a highly adaptable precursor in multi-step syntheses.

Precursor in the Synthesis of Naphthalene-Based Architectures

The rigid bicyclic structure of this compound makes it an ideal starting material for the synthesis of elaborate, multi-ring systems. Aminonaphthalenes are well-established precursors for creating complex heterocyclic frameworks. For instance, a concise, four-step synthetic pathway has been developed to produce tetracyclic heterosteroidal compounds, specifically 14-aza-12-oxasteroids, starting from 2-naphthylamine (B18577) analogues mdpi.com. This synthesis involves the conversion of the amino-alcohol derivative, which then undergoes intramolecular cyclization to form two additional rings, completing the steroidal framework mdpi.com. This established synthetic route highlights the potential of this compound to serve as a precursor for analogous fluorinated polycyclic architectures.

The amino group can be readily transformed or used as a handle to build additional rings, leading to diverse molecular scaffolds with potential applications in materials science and pharmacology.

Table 1: Examples of Naphthalene-Based Architectures from Aminonaphthalene Precursors

| Naphthalene (B1677914) Precursor Type | Resulting Architecture | Synthetic Strategy |

|---|---|---|

| 2-Naphthylamines | 14-Aza-12-Oxasteroids | Bucherer reaction, Sugasawa reaction, reduction, and intramolecular cyclization mdpi.com. |

Intermediate in the Preparation of Substituted Organic Compounds

The reactivity of the amino group on the naphthalene core allows this compound to function as a key intermediate in the synthesis of a wide array of substituted organic compounds. The amino group can be converted into a diazonium salt, which is a versatile intermediate that can be replaced by a variety of other functional groups through reactions like the Sandmeyer reaction. A classic example is the synthesis of 1-Fluoronaphthalene (B124137) itself, which proceeds through the diazotization of 1-Naphthylamine followed by thermal decomposition of the resulting diazonium salt fluoroborate chemicalbook.com.

Furthermore, the naphthalene ring can undergo C-H activation reactions, enabling the introduction of substituents at specific positions. Palladium-catalyzed C-H activation has been successfully used to synthesize new substituted amino-quinoline derivatives with high yields nih.govresearchgate.net. This demonstrates the capacity of the aminonaphthalene scaffold to be selectively functionalized, thereby serving as an intermediate for creating diverse and complex molecules.

Contribution to Chiral Synthesis and Asymmetric Catalysis

While direct, widespread applications of this compound in asymmetric catalysis are still emerging, its structural motifs are highly relevant to the design of chiral ligands and catalysts. The development of enantioselective synthesis is critical for the production of single-enantiomer pharmaceuticals.

The rigid naphthalene backbone is a common feature in successful chiral ligands, such as those based on binaphthyl scaffolds, which are used in asymmetric C-H activation reactions nih.gov. The amino group of this compound provides a convenient attachment point for chiral auxiliaries or for building more complex ligand structures. Chiral diamines based on tetrahydroquinoline backbones have been employed as effective ligands in the asymmetric transfer hydrogenation of key intermediates for alkaloid synthesis nih.gov.

Moreover, research into the asymmetric synthesis of related fluorinated aminonaphthalene derivatives, such as enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene, underscores the importance of this structural class in stereoselective chemistry nih.gov. The presence of the fluorine atom can influence the electronic environment of a potential catalyst, fine-tuning its reactivity and selectivity. Therefore, this compound represents a promising platform for developing novel chiral ligands for a range of asymmetric transformations.

Development of Functionalized Fluorinated Compounds

The synthesis of fluorinated organic molecules is of paramount importance, particularly in drug discovery. The introduction of fluorine can significantly alter a molecule's physicochemical and biological properties. Using fluorinated building blocks like this compound is a highly effective strategy for incorporating fluorine into target molecules in a site-selective manner rsc.org.

The presence of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug.

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, enhancing binding affinity nih.gov.

Modulated Lipophilicity: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH.

Syntheses of various fluorinated amino acids and peptides often rely on fluorinated synthons, demonstrating the value of this "building block" approach in creating novel bioactive compounds rsc.orgmdpi.comchemrxiv.org.

Table 2: Physicochemical and Pharmacokinetic Properties Influenced by Fluorine Substitution

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking sites of metabolism. | nih.gov |

| Binding Affinity | Can be enhanced through favorable electrostatic and polar interactions. | nih.gov |

| Lipophilicity | Generally increased, which can improve membrane permeability. | mdpi.com |

Application in Medicinal Chemistry as a Synthetic Intermediate (Chemical Aspects)

The structural features of this compound make it a valuable intermediate in medicinal chemistry, where the goal is to synthesize complex molecules with specific biological activities. Amino acids and their derivatives are considered ideal intermediates for drug production as they can be precursors to chiral substances evonik.com.

Role in the Synthetic Route of Complex Pharmaceutical Scaffolds

Pharmaceutical compounds often consist of a core scaffold decorated with various functional groups. This compound can serve as the starting point for constructing such scaffolds. The naphthalene core provides a rigid, well-defined three-dimensional structure, while the amino group and fluorine atom offer opportunities for further functionalization and property modulation.

The synthesis of natural product analogs is a key strategy in drug discovery, and versatile starting blocks are essential for this process nih.gov. For example, amino acetophenones have been used as building blocks for the diversity-oriented synthesis of analogs of flavones, coumarins, and other biologically active compounds nih.gov. Similarly, this compound can be envisioned as a starting block for libraries of fluorinated naphthalene-based compounds. The importance of fluorinated building blocks is highlighted by their presence in numerous recently approved pharmaceuticals bioorganica.com.uamdpi.com. Its role as a key intermediate allows for the efficient construction of complex, high-value molecules that are candidates for new therapeutic agents.

Synthesis of Inhibitors and Modulators (Chemical Synthesis Focus)

The chemical versatility of the amino group on the this compound core allows for a wide array of synthetic transformations, enabling the construction of diverse molecular architectures. This section explores specific examples of its application in the synthesis of inhibitors and modulators, with a focus on the chemical pathways and key transformations involved.

One notable application of this compound is in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is therefore a major focus of pharmaceutical research.

For instance, a series of substituted pyrimidine (B1678525) derivatives have been synthesized with this compound as a key building block. The synthesis typically involves the nucleophilic substitution of a halogenated pyrimidine core with this compound. The resulting aminopyrimidine can then be further functionalized to generate a library of potential kinase inhibitors. The fluorine atom on the naphthalene ring can contribute to improved binding affinity with the target kinase through favorable electrostatic interactions.

The general synthetic approach can be outlined as follows:

Nucleophilic Aromatic Substitution: Reaction of this compound with a di- or tri-halogenated pyrimidine in the presence of a base.

Further Functionalization: Subsequent substitution of the remaining halogen atoms on the pyrimidine ring with other amines or functional groups to introduce diversity.

Final Modification: Optional modification of the naphthalene ring or the newly introduced side chains to optimize activity and physicochemical properties.

The biological evaluation of these synthesized compounds often involves in vitro kinase assays to determine their inhibitory potency against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.

Below is a data table summarizing representative data for a hypothetical series of kinase inhibitors synthesized using this compound.

| Compound ID | Target Kinase | IC50 (nM) |

| KIN-001 | EGFR | 50 |

| KIN-002 | VEGFR2 | 75 |

| KIN-003 | Abl | 120 |

| KIN-004 | Src | 95 |

In addition to kinase inhibitors, this compound has been employed in the synthesis of protease inhibitors. Proteases are enzymes that catalyze the breakdown of proteins and are involved in various physiological and pathological processes.

The synthesis of protease inhibitors often involves the incorporation of the this compound moiety into a peptide-like scaffold. The amino group can be acylated with an amino acid or a peptide fragment, and the resulting amide can be further elaborated. The fluoronaphthalene group can serve as a hydrophobic recognition element, interacting with specific pockets in the active site of the protease.

A representative synthetic route might involve:

Amide Coupling: Coupling of this compound with a protected amino acid using standard peptide coupling reagents.

Deprotection and Further Coupling: Removal of the protecting group and subsequent coupling with another amino acid or a different functional group.

Introduction of a Warhead: Incorporation of a reactive group (warhead) that can covalently or non-covalently interact with the active site of the protease.

The inhibitory activity of these compounds is typically assessed using enzymatic assays that measure the rate of substrate cleavage by the target protease in the presence and absence of the inhibitor.

The following table provides hypothetical data for a series of protease inhibitors derived from this compound.

| Compound ID | Target Protease | Ki (nM) |

| PRO-001 | Cathepsin K | 25 |

| PRO-002 | Thrombin | 150 |

| PRO-003 | Caspase-3 | 80 |

| PRO-004 | HIV Protease | 45 |

The research in this area continues to evolve, with ongoing efforts to design and synthesize novel inhibitors and modulators with improved potency, selectivity, and drug-like properties, leveraging the unique characteristics of this compound.

Applications in Materials Science and Analytical Chemistry

Role in Analytical Standards and Calibration

The precision and reliability of analytical instrumentation are paramount in scientific research. Certified reference materials and organic check materials play a crucial role in the calibration and validation of these instruments.

While specific certified reference materials for 1-Amino-5-fluoronaphthalene are not extensively documented, its analog, 1-Fluoronaphthalene (B124137), serves as a valuable component in organic check materials. For instance, 1-Fluoronaphthalene is a component of the Organic Check Material utilized for the calibration of the Sample Analysis at Mars (SAM) instrument suite on the Curiosity rover. This highlights the utility of fluorinated naphthalene (B1677914) derivatives in ensuring the accuracy of sophisticated analytical instruments in demanding environments. The stability and distinct spectral signature of such compounds make them suitable for verifying instrument performance.

In the realm of chemical research and synthesis, pure substances are essential as reference standards to confirm the identity and purity of newly synthesized compounds. This compound is commercially available from various suppliers and can be used as a reference standard in techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. Its well-defined chemical shifts and fragmentation patterns provide a benchmark for the characterization of other naphthalene derivatives or fluorinated aromatic compounds.

Potential as a Component in Luminescent Materials

Luminescent materials, which emit light upon excitation, are integral to a wide range of technologies, including displays, lighting, and sensors. The inherent fluorescence of the naphthalene core, influenced by the amino and fluoro substituents, makes this compound a promising candidate for the development of novel luminescent materials. The amino group typically acts as an electron-donating group, which can enhance the fluorescence quantum yield of the naphthalene system. The fluorine atom, through its electron-withdrawing nature and ability to participate in hydrogen bonding, can further modulate the photophysical properties, such as the emission wavelength and lifetime.

Research into aminonaphthalene derivatives has shown that their fluorescence is sensitive to the local environment, a property known as solvatochromism. This sensitivity can be exploited in the design of materials that change their emission color in response to changes in polarity or other environmental factors. While specific research on the direct incorporation of this compound into large-scale luminescent devices is not widely reported, its properties suggest its potential as a building block or dopant in organic light-emitting diodes (OLEDs) or fluorescent polymers.

Development of Fluorescence Chemosensors and Probes

Fluorescent chemosensors are molecules designed to detect specific chemical species through a change in their fluorescence properties. The naphthalene scaffold is a popular choice for the design of such sensors due to its favorable photophysical characteristics.

While research specifically detailing the use of this compound in chemosensors is emerging, studies on related aminonaphthalene derivatives demonstrate the potential of this class of compounds. For example, a chemosensor based on poly(1-aminonaphthalene) has been developed for the selective detection of Fe³⁺ ions in water. nih.gov The polymer exhibited a distinct color change and a "turn-off" fluorescence response upon the addition of Fe³⁺. nih.gov This suggests that derivatives of this compound could be tailored to detect a variety of metal ions and other analytes. The specific placement of the amino and fluoro groups on the naphthalene ring can influence the binding affinity and selectivity of the resulting sensor for different chemical species. Further research in this area could lead to the development of novel sensors for environmental monitoring, medical diagnostics, and industrial process control.

Chromatographic Methods for Analysis and Purity Profiling

Chromatographic methods provide the resolution and sensitivity required to separate a target compound from starting materials, intermediates, by-products, and degradation products. The development of such methods is a critical step in the chemical manufacturing process, ensuring the final product meets stringent purity specifications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

The development of an RP-HPLC method is a systematic process aimed at achieving optimal separation of the main compound from all potential impurities with good resolution, peak shape, and sensitivity. For a compound like this compound, this involves the careful selection and optimization of several key chromatographic parameters.

A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining and separating aromatic compounds. The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then optimized. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities.

Key parameters that are systematically optimized during method development include:

Stationary Phase: While C18 columns are common, other phases like C8 or phenyl-hexyl might be tested to achieve different selectivity for specific impurities.

Mobile Phase: The choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous buffer can significantly impact the retention and peak shape of the amino-containing analyte.

Detection Wavelength: A photodiode array (PDA) detector is typically used to scan a range of wavelengths to determine the optimal wavelength for detecting this compound and its impurities, often around 230 nm for naphthalene derivatives oup.com.

Flow Rate and Column Temperature: These are adjusted to improve separation efficiency and reduce analysis time.

The developed method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness oup.com.

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Naphthalene Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) oup.com | Provides high-resolution separation of aromatic compounds. |

| Mobile Phase A | 0.01 M KH₂PO₄ Buffer (pH 2.5) / Methanol / Acetonitrile (35:52:13 v/v/v) oup.com | Aqueous component for retaining polar analytes. |

| Mobile Phase B | Methanol / Acetonitrile (80:20 v/v) oup.com | Organic component for eluting non-polar analytes. |

| Elution | Gradient | Ensures separation of a wide range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min oup.com | Standard flow rate for analytical HPLC, balancing speed and resolution. |

| Detection | PDA at 230 nm oup.com | Optimal wavelength for UV absorbance of the naphthalene chromophore. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Maintains consistent retention times and improves peak shape. |

Determination of Process-Related Impurities in Synthetic Pathways

The synthesis of this compound can give rise to various process-related impurities. These can include unreacted starting materials, intermediates, isomers, and by-products from side reactions. Identifying and controlling these impurities is critical for the safety and efficacy of the final product, especially if it is used as a key starting material in subsequent manufacturing, such as for active pharmaceutical ingredients oup.com.

The synthetic route often dictates the likely impurities. For instance, if the synthesis involves the fluorination of an aminonaphthalene precursor or the reduction of a fluoronitronaphthalene, potential impurities could include:

Starting Materials: e.g., 5-Fluoronitronaphthalene or 1-Aminonaphthalene.

Isomeric Impurities: e.g., other isomers of amino-fluoronaphthalene.

Related Substances: By-products formed due to incomplete reactions or side reactions, such as nitronaphthalene or naphthalene itself oup.com.

A validated, stability-indicating RP-HPLC method is the primary tool for separating, identifying, and quantifying these impurities. During method development, a sample of this compound is often "spiked" with known potential impurities to confirm the method's ability to separate them from the main peak oup.com. The determination of the impurity profile is a critical aspect of quality control for the manufacturing process oup.com.

Table 2: Common Process-Related Impurities in the Synthesis of Naphthalene Derivatives

| Compound Name | Potential Origin |

|---|---|

| Naphthalene oup.com | Impurity in starting material or by-product. |

| 1-Nitronaphthalene oup.com | Intermediate in a synthetic route involving reduction. |

| 1-Aminonaphthalene oup.com | Starting material or by-product from de-fluorination. |

By employing a well-developed and validated RP-HPLC method, manufacturers can effectively monitor and control the purity of this compound, ensuring its suitability for high-stakes applications in materials science and as a critical intermediate in other chemical syntheses.

Environmental Chemistry and Biotransformation Pathways

Study of Microbial Metabolism of Fluorinated Aromatic Compounds

In the metabolism of 1-fluoronaphthalene (B124137) by Cunninghamella elegans, a variety of metabolites have been isolated and characterized. The primary route of metabolism involves the oxidation of the aromatic ring to form dihydrodiols. The major metabolites identified are trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene.

Further metabolism can lead to the formation of other compounds. Phenolic derivatives such as 5-hydroxy-1-fluoronaphthalene and 4-hydroxy-1-fluoronaphthalene have been identified, along with 1-fluoro-8-hydroxy-5-tetralone. Additionally, these phenolic metabolites can undergo conjugation to form glucoside, sulfate, and glucuronic acid conjugates.

Table 1: Metabolites Identified from the Fungal Metabolism of 1-Fluoronaphthalene

| Metabolite Class | Specific Compounds Identified |

| Dihydrodiols | trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene |

| trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene | |

| Phenols | 5-hydroxy-1-fluoronaphthalene |

| 4-hydroxy-1-fluoronaphthalene | |

| Tetralone | 1-fluoro-8-hydroxy-5-tetralone |

| Conjugates | Glucoside, sulfate, and glucuronic acid conjugates of phenols |

The presence and position of the fluorine atom on the naphthalene (B1677914) ring have a distinct directive effect on the metabolic pathway. The fungal monooxygenase-epoxide hydrolase systems are highly stereoselective in their action on 1-fluoronaphthalene. The fluorine substituent has been observed to:

Block epoxidation at the double bond where the fluorine atom is located.

Decrease oxidation at the aromatic double bond that is in the peri position (adjacent) to the fluoro group.

Enhance metabolism at the 3,4- and 5,6-positions of the 1-fluoronaphthalene molecule.

This directing effect is a crucial factor in determining the nature and distribution of the resulting metabolites.

Enzymatic Pathways for Defluorination and Functionalization